molecular formula C12H17BrClN B13462524 2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride

2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride

Cat. No.: B13462524
M. Wt: 290.63 g/mol
InChI Key: ZEQWBHHOOBWJIE-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride is an organic compound that features a bromophenyl group attached to a cyclobutyl ring, with an amine group and hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride typically involves multiple steps. One common method includes the bromination of phenyl derivatives followed by cyclobutylation and amination. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride
  • 2-(3-Fluorophenyl)-2-cyclobutylethan-1-amine hydrochloride
  • 2-(3-Methylphenyl)-2-cyclobutylethan-1-amine hydrochloride

Uniqueness

2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can lead to different steric and electronic effects, making this compound particularly interesting for specific applications .

Properties

Molecular Formula

C12H17BrClN

Molecular Weight

290.63 g/mol

IUPAC Name

2-(3-bromophenyl)-2-cyclobutylethanamine;hydrochloride

InChI

InChI=1S/C12H16BrN.ClH/c13-11-6-2-5-10(7-11)12(8-14)9-3-1-4-9;/h2,5-7,9,12H,1,3-4,8,14H2;1H

InChI Key

ZEQWBHHOOBWJIE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CN)C2=CC(=CC=C2)Br.Cl

Origin of Product

United States

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